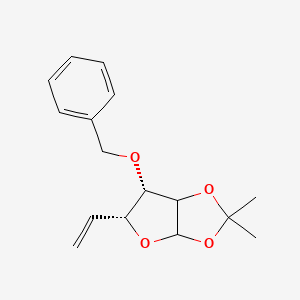

1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose

描述

Structural Characterization and Nomenclature

This compound represents a highly specialized carbohydrate derivative characterized by its unique combination of protective groups and structural modifications. The compound bears the Chemical Abstracts Service registry number 19877-13-5 and possesses the molecular formula C₁₆H₂₀O₄ with a corresponding molecular weight of 276.33 grams per mole. The systematic nomenclature reflects the complex structural modifications present within the molecule, where the base glucofuranose scaffold has been extensively modified through selective protection and deoxygenation reactions.

The structural architecture of this compound incorporates several distinctive features that define its chemical identity and synthetic utility. The 1,2-O-isopropylidene moiety functions as a protective group system that selectively masks the vicinal hydroxyl groups at positions 1 and 2 of the furanose ring through the formation of a cyclic ketal structure. This protective group strategy represents one of the most fundamental approaches in carbohydrate chemistry, where isopropylidene acetals are employed to temporarily block specific hydroxyl functionalities during multi-step synthetic sequences.

The 3-benzyloxy substitution introduces an additional layer of structural complexity through the installation of a benzyl ether protective group at the C-3 position. This modification not only provides protection for the C-3 hydroxyl group but also influences the overall reactivity profile of the molecule through both steric and electronic effects. The benzyl protecting group is particularly valued in carbohydrate synthesis due to its stability under a wide range of reaction conditions and its selective removability through hydrogenolysis or other mild reduction methods.

The 5,6-dideoxy modification represents a significant structural alteration where both carbon positions 5 and 6 have been deprived of their hydroxyl functionalities. This deoxygenation pattern creates a terminal alkene functionality that fundamentally alters the chemical behavior of the molecule compared to its fully hydroxylated counterparts. The removal of hydroxyl groups at these positions eliminates potential sites for further functionalization while simultaneously reducing the overall hydrophilicity of the molecule. Such modifications are particularly relevant in the context of developing carbohydrate-based compounds with altered biological properties or enhanced synthetic accessibility.

The systematic name α-D-xylo-Hex-5-enofuranose, 5,6-dideoxy-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- provides additional insight into the stereochemical configuration and structural relationships within the molecule. The designation of α-D-xylo configuration indicates the specific stereochemical arrangement of the hydroxyl groups, while the hex-5-enofuranose terminology describes the six-carbon chain with an alkene functionality at the 5-position within a furanose ring system.

Historical Development in Carbohydrate Chemistry

The development of this compound must be understood within the broader historical context of protecting group evolution in carbohydrate chemistry. The isopropylidene protecting group, which forms the foundational structural element of this compound, was first introduced in the mid-20th century as researchers sought more reliable methods for selective hydroxyl protection in complex carbohydrate molecules. This innovation represented a significant advancement over earlier protective strategies that often lacked the regioselectivity and stability required for sophisticated synthetic transformations.

The historical progression of isopropylidene chemistry reveals its fundamental importance in enabling complex carbohydrate synthesis. Early studies by Evans demonstrated that α-D-mannopyranosides could be selectively protected using 2,2-dimethoxypropane in the presence of sulfuric acid, although these initial conditions required extended reaction times of 48 hours and yielded only modest results of 56 percent. These early limitations drove subsequent methodological improvements that ultimately led to more efficient protocols for isopropylidene installation and removal.

The integration of benzyl ether protecting groups with isopropylidene systems represents a later development in carbohydrate protective group strategy. The benzyl group emerged as a complementary protecting group that could function synergistically with isopropylidene systems to provide orthogonal protection patterns. This combination became particularly valuable in the synthesis of complex oligosaccharides where multiple protective groups must be installed and removed in a carefully choreographed sequence.

The concept of dideoxy modifications in carbohydrate chemistry evolved from early investigations into the biological roles of naturally occurring deoxy sugars. The systematic removal of hydroxyl groups from specific positions within carbohydrate structures became an important strategy for probing structure-activity relationships and developing analogs with modified biological properties. The 5,6-dideoxy pattern observed in this compound represents a specific modification strategy that has found applications in both synthetic methodology development and biological activity studies.

Modern synthetic approaches to compounds like this compound have benefited from advances in regioselective protection strategies and mild reaction conditions. Contemporary methodologies often employ one-pot protection protocols that can install multiple protecting groups in a single synthetic operation, significantly improving the efficiency of synthetic sequences. These advances have made complex protective group patterns more accessible and have expanded the scope of carbohydrate modifications that can be practically achieved.

Position in the Glucofuranose Derivative Family

This compound occupies a distinctive position within the broader family of glucofuranose derivatives, representing a sophisticated example of how multiple structural modifications can be combined to create specialized synthetic intermediates. The glucofuranose family encompasses a diverse array of compounds that maintain the fundamental five-membered ring structure of glucose while incorporating various protective groups, functional group modifications, and stereochemical variations.

Within this family, the compound shares structural relationships with several related molecules that incorporate similar protective group patterns. The closely related 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose (Chemical Abstracts Service number 18685-18-2) represents a fully protected analog with molecular formula C₁₉H₂₆O₆ and molecular weight 350.4 grams per mole. This related compound incorporates an additional isopropylidene group at positions 5 and 6, demonstrating how the protective group pattern can be modified to achieve different synthetic objectives.

The structural relationship between these compounds illustrates the modular nature of carbohydrate protective group chemistry, where specific protecting groups can be selectively installed or removed to access different synthetic intermediates. The presence of the 5,6-dideoxy modification in the target compound distinguishes it from the fully protected analogs and provides unique reactivity patterns that are not available in the more heavily protected derivatives.

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 19877-13-5 | C₁₆H₂₀O₄ | 1,2-Isopropylidene, 3-benzyl ether, 5,6-dideoxy |

| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | 18685-18-2 | C₁₉H₂₆O₆ | Dual isopropylidene protection, 3-benzyl ether |

| 3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose | 53928-30-6 | C₃₀H₃₄O₆ | Triple benzyl protection, 1,2-isopropylidene |

The glucofuranose derivative family also includes compounds with different protective group combinations that serve complementary roles in synthetic carbohydrate chemistry. The 3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose represents an alternative protective group strategy where multiple benzyl ethers are combined with a single isopropylidene group. This approach provides different reactivity patterns and orthogonal deprotection possibilities compared to the target compound.

The position of this compound within the glucofuranose family is further defined by its potential applications in synthetic methodology and biological activity studies. Recent computational studies have explored the potential of modified glucofuranose derivatives as inhibitors of breast cancer and triple-negative breast cancer proteases, demonstrating binding affinities ranging from -6.20 to -10.40 kilocalories per mole. These investigations highlight the therapeutic potential of carefully designed glucofuranose derivatives and suggest that compounds like the target molecule may serve as valuable starting points for medicinal chemistry applications.

The synthetic utility of this compound within the glucofuranose family is enhanced by its compatibility with modern synthetic methodologies. The combination of protective groups present in the molecule provides multiple handles for further synthetic manipulation while maintaining the structural integrity of the carbohydrate core. This versatility makes it a valuable building block for the construction of more complex carbohydrate-containing molecules and demonstrates its importance within the broader context of synthetic carbohydrate chemistry.

属性

IUPAC Name |

(5R,6S)-5-ethenyl-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-4-12-13(17-10-11-8-6-5-7-9-11)14-15(18-12)20-16(2,3)19-14/h4-9,12-15H,1,10H2,2-3H3/t12-,13+,14?,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJZJRZQKBXUTL-DNDYEEKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C=C)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC2[C@H]([C@H](OC2O1)C=C)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of 1,2:5,6-Di-O-Isopropylidene-α-D-Glucofuranose

The synthesis begins with the protection of D-glucose using acetone under acidic conditions. This step installs isopropylidene groups at the 1,2- and 5,6-positions, forming a rigid furanose ring.

Reaction Conditions :

-

Reagents : D-glucose, acetone, sulfuric acid (H₂SO₄, 0.2% v/v).

-

Conditions : Stirring at room temperature for 24 hours.

The di-O-isopropylidene derivative serves as a stable intermediate, shielding reactive hydroxyl groups during subsequent transformations.

Selective Hydrolysis of the 5,6-O-Isopropylidene Group

Controlled acidic hydrolysis removes the 5,6-O-isopropylidene group while retaining the 1,2-protection, exposing the C-5 and C-6 hydroxyls for further modification.

Reaction Conditions :

This step generates 1,2-O-isopropylidene-α-D-glucofuranose, a pivotal intermediate with free 5,6-diol functionality.

Benzylation of the C-3 Hydroxyl Group

The C-3 hydroxyl is selectively benzylated to introduce a stable protecting group resistant to subsequent deoxygenation conditions.

Reaction Conditions :

-

Reagents : Benzyl bromide (BnBr), sodium hydride (NaH), dimethylformamide (DMF).

-

Conditions : 0°C to room temperature, 12 hours under nitrogen.

The product, 1,2-O-isopropylidene-3-O-benzyl-α-D-glucofuranose, is purified via recrystallization to ensure regiochemical fidelity.

Deoxygenation of the 5,6-Diol

The critical deoxygenation step employs two distinct methodologies, each with advantages and limitations:

Method A: Barton-McCombie Deoxygenation

This radical-based approach selectively replaces hydroxyl groups with hydrogen atoms.

Reaction Conditions :

-

Thiocarbamate Formation :

-

Radical Initiation :

Method B: Bromination-Reduction

A two-step sequence involving bromination followed by hydride reduction.

Reaction Conditions :

-

Bromination :

-

Reduction :

Comparative Analysis of Deoxygenation Methods

The Barton-McCombie method is favored for stereosensitive applications, whereas bromination-reduction offers cost efficiency for large-scale synthesis.

Optimization and Scalability Considerations

-

Protection/Deprotection Balance : The isopropylidene group at C-1/C-2 must withstand acidic hydrolysis (step 2.2) and basic benzylation (step 2.3). Optimal pH control prevents premature acetal cleavage.

-

Solvent Systems : Polar aprotic solvents (DMF, THF) enhance reaction rates in benzylation and deoxygenation steps.

-

Catalyst Loading : AIBN (1–5 mol%) ensures efficient radical initiation without side product formation .

化学反应分析

Acid-Catalyzed Hydrolysis of Isopropylidene Group

The 1,2-O-isopropylidene group can be selectively hydrolyzed under mild acidic conditions (e.g., 50% aqueous acetic acid) to yield a diol intermediate. This reaction is critical for exposing hydroxyl groups at C1 and C2 for downstream modifications .

Reagents :

- 50% aqueous acetic acid

- Room temperature, 8 hours

Product : 3-O-Benzyl-5,6-dideoxy-α-D-glucofuranose (retains benzyl protection at C3) .

Hydrogenolysis of Benzyl Ether

The benzyl group at C3 can be removed via catalytic hydrogenation, enabling further functionalization of the hydroxyl group.

Reagents :

- H₂, Pd(OH)₂/C (20% wt)

- Methanol, room temperature

Product : 1,2-O-Isopropylidene-5,6-dideoxy-α-D-glucofuranose (free hydroxyl at C3) .

Selective Acylation at C3 Hydroxyl

After deprotection of the benzyl group, the C3 hydroxyl undergoes acylation with acyl chlorides or anhydrides under basic conditions .

Example Reaction :

Reagents :

- Acetic anhydride (4 equiv)

- Triethylamine (base), anhydrous CH₂Cl₂, 8–10 hours

Product : 1,2-O-Isopropylidene-3-O-acetyl-5,6-dideoxy-α-D-glucofuranose .

Characterization Data :

Amine Formation via Azide Reduction

Azide groups are reduced to amines using standard reducing agents.

Reagents :

- NaBH₄, MeOH/H₂O

- 0°C to room temperature

Product : 1,2-O-Isopropylidene-3-benzyloxy-4-amino-5,6-dideoxy-α-D-glucofuranose .

Oxidation of Hydroxyl Groups

Available hydroxyls (e.g., C4) can be oxidized to ketones or carboxylic acids under controlled conditions.

Reagents :

- Pyridinium chlorochromate (PCC), CH₂Cl₂

Product : 1,2-O-Isopropylidene-3-benzyloxy-4-keto-5,6-dideoxy-α-D-glucofuranose .

Dehydration to Form Enol Ethers

Acid-catalyzed elimination reactions yield unsaturated derivatives.

Reagents :

- p-Toluenesulfonic acid (PTSA), toluene, reflux

Product : 1,2-O-Isopropylidene-3-benzyloxy-5,6-dideoxy-α-D-erythro-hex-4-enofuranose .

Glycosylation and Carbohydrate Assembly

The compound serves as a glycosyl donor in oligosaccharide synthesis. Activation of the anomeric center (C1) enables coupling with acceptors .

Reagents :

- NIS (N-iodosuccinimide), TfOH (triflic acid)

- Anhydrous CH₂Cl₂

科学研究应用

Chemical Properties and Structure

1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose is characterized by its unique molecular structure, which includes:

- Molecular Formula : C30H34O6

- Molecular Weight : 510.58 g/mol

- IUPAC Name : 1,2-O-isopropylidene-3-benzyloxy-5,6-dideoxy-alpha-D-glucofuranose

This compound features an isopropylidene protecting group and benzyloxy substitution that enhance its chemical reactivity and stability under various conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods. Commonly, it involves the protection of hydroxyl groups on glucose derivatives followed by selective substitution reactions.

Key Synthetic Pathways

- Protection and Substitution : The initial step typically involves the protection of hydroxyl groups using isopropylidene groups followed by the introduction of the benzyloxy group.

- Formation of Esters and Ethers : Derivatives such as the 6-O-hexanoyl ester have been synthesized for comparative biological studies, indicating the versatility of this compound in forming various functional groups .

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies show that derivatives of this compound possess varying degrees of susceptibility to fungi compared to bacteria, suggesting potential applications in antifungal agents .

- Chiral Synthons : This compound serves as a precursor for synthesizing biologically active compounds such as L-acovenose and carbanucleosides . Its ability to act as a chiral synthon is crucial for developing enantiomerically pure substances in pharmaceutical chemistry.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A comparative study involving the synthesis of various esters and ethers derived from 1,2-o-Isopropylidene-3-benzyloxy-glucofuranose demonstrated enhanced antifungal activity against Aspergillus niger compared to Aspergillus flavus. The findings suggest potential therapeutic uses in treating fungal infections .

Case Study 2: Synthesis of Carbanucleosides

Research focused on synthesizing carbanucleosides from this compound has shown promising results in creating nucleoside analogs with potential antiviral properties. The synthetic pathways utilized demonstrate the compound's utility in developing new therapeutic agents .

Potential Future Applications

The ongoing research into this compound suggests several future applications:

- Drug Development : Its derivatives could lead to the development of new classes of antimicrobial and antiviral drugs.

- Biochemical Research : As a chiral building block, it holds promise for synthesizing complex carbohydrates and glycosides used in biochemical studies.

作用机制

The mechanism of action of 1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose involves its ability to act as a protecting group for hydroxyl groups in glucose derivatives. The isopropylidene group protects the 1,2 and 5,6 positions, while the benzyloxy group at the 3-position can be selectively manipulated. This allows for targeted reactions at specific positions on the glucose molecule, facilitating the synthesis of complex derivatives.

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1. 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

- Structure : Double isopropylidene protection (1,2 and 5,6 positions) and 3-O-benzyl ether .

- Molecular Formula : C₁₉H₂₆O₆.

- Molecular Weight : 350.41 g/mol .

- Key Differences: The 5,6-isopropylidene group increases molecular weight and steric hindrance compared to the 5,6-dideoxy configuration. Higher oxygen content (O₆ vs. O₄) enhances polarity but limits solubility in nonpolar solvents.

- Synthetic Utility : Used in glycosylation reactions where full protection is required .

2.2. 3-O-Methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

- Structure : 3-O-methyl ether with dual isopropylidene protection .

- Molecular Formula : C₁₃H₂₂O₆.

- Molecular Weight : 274.31 g/mol .

- Key Differences :

- Smaller 3-O-methyl group reduces lipophilicity compared to benzyl.

- Retains 5,6-isopropylidene, making it less reactive at those positions than the dideoxy derivative.

- Applications: Glycosyl donor in oligosaccharide synthesis .

2.3. 3-O-Butyl-1,2-O-isopropylidene-5,6-di-O-octyl-α-D-glucofuranose

- Structure : 3-O-butyl and 5,6-di-O-octyl ethers with 1,2-isopropylidene .

- Molecular Formula : C₂₉H₅₄O₆ (estimated).

- Key Differences :

- Bulky octyl groups at 5,6 increase hydrophobicity significantly compared to dideoxy groups.

- Retains ether linkages at 5,6, enabling further functionalization, unlike the dideoxy derivative.

- Biological Relevance : Enhanced membrane permeability due to long alkyl chains .

2.4. 5,6-Dichloro-5,6-dideoxy-1,2-O-isopropylidene-α-D-glucofuranose

- Structure : 5,6-dichloro substituents instead of hydrogen .

- Molecular Formula : C₁₂H₁₈Cl₂O₄.

- Key Differences: Electronegative chlorine atoms introduce polarizable bonds, altering electronic properties. Chlorine enhances susceptibility to nucleophilic substitution compared to nonpolar C-H bonds in the target compound.

- Synthetic Use : Precursor for thioglycosides and other heterocyclic derivatives .

Structural and Functional Analysis

*Estimated using fragment-based methods.

生物活性

1,2-O-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose (CAS Number: 22529-61-9) is a carbohydrate derivative notable for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

The molecular formula for this compound is , with a molecular weight of 310.34 g/mol. Key physical properties include:

- Density : 1.29 g/cm³

- Boiling Point : 460.4 °C

- Flash Point : 232.3 °C

These properties suggest stability under various conditions, which is beneficial for storage and handling in laboratory settings .

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with enzymes and its antimicrobial properties. Its structure allows it to act as a glycoside or glycosyl donor, which is significant in carbohydrate chemistry and medicinal chemistry.

Enzyme Inhibition

Research indicates that derivatives of glucofuranose can inhibit specific enzymes, particularly glycosidases. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on α-glycosidase enzymes, which are crucial in carbohydrate metabolism. The mechanism of action typically involves the formation of stable enzyme-substrate complexes that prevent the normal catalytic activity of the enzyme .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. Specifically, ester and ether derivatives have been tested against various fungal and bacterial strains. Results indicated a higher susceptibility to fungal infections compared to bacterial ones, suggesting potential applications in antifungal treatments .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of various glycosyl donors derived from glucofuranose showed that modifications at the anomeric position significantly enhance enzyme inhibition. The compound demonstrated an IC50 value indicating effective inhibition of α-glucosidase activity, which is relevant for managing conditions like diabetes where glucose absorption needs to be controlled .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of synthesized esters and ethers derived from glucofuranose compounds. The findings revealed that while these compounds were effective against certain fungi, they exhibited limited activity against bacteria. This highlights the specificity of their action and suggests avenues for developing targeted antifungal therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 310.34 g/mol |

| Density | 1.29 g/cm³ |

| Boiling Point | 460.4 °C |

| Flash Point | 232.3 °C |

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition (α-glucosidase) | Effective with IC50 values indicating strong inhibition |

| Antimicrobial Activity | More effective against fungi than bacteria |

常见问题

Basic Questions

Q. What are the common synthetic routes for 1,2-O-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose and its derivatives?

- Methodology :

- Step 1 : Start with D-glucose and protect the 1,2- and 5,6-hydroxyl groups via acid-catalyzed (H₂SO₄/CuSO₄) isopropylidene acetal formation in dry acetone, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (46% yield) .

- Step 2 : Introduce the 3-O-benzyl group using NaH and benzyl bromide in THF with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst (92% yield) .

- Step 3 : Deoxygenate the 5,6-position via mesylation (methanesulfonyl chloride) followed by elimination or reduction. For example, chlorination with triphenylphosphine/CCl₄ yields 5,6-dichloro derivatives, which can be reduced to dideoxy products .

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | H₂SO₄, CuSO₄, acetone | 46% | |

| 2 | NaH, BnBr, THF, TBAI | 92% |

Q. How are analytical techniques like NMR and IR spectroscopy employed to characterize this compound?

- NMR :

- ¹H NMR : Key signals include H-1 (δ 5.89, d, J = 3.6 Hz) and H-3 (δ 3.87, d, J = 3.2 Hz), confirming furanose ring conformation. Benzyl protons appear as a multiplet at δ 7.2–7.4 .

- ¹³C NMR : Isopropylidene carbons at δ 111.7 and 108.9; benzyl-OCH₂ at δ 70.4 .

Q. What are the typical applications of this compound in pharmaceutical research?

- Anticancer Agents : Intermediate for Goniofufurone synthesis .

- Enzyme Inhibitors : Precursor for nojirimycin (glycosidase inhibitor) and 1,4-dideoxy-1,4-imino-D-arabinitol (HIV inhibitor) .

- Anti-inflammatory Agents : Used in glycosylated indole derivatives .

Advanced Research Questions

Q. What strategies are effective for achieving regioselective modifications at the 3-O and 5,6-positions of the glucofuranose ring?

- 3-O-Benzylation : Use bulky bases (NaH) and TBAI to selectively alkylate the 3-OH group, leaving 5,6-diols protected by isopropylidene .

- 5,6-Deoxygenation :

- Mesylation : Treat with methanesulfonyl chloride to form 5,6-di-O-mesyl intermediates, followed by elimination with NaI or LiAlH₄ .

- Chlorination : Triphenylphosphine/CCl₄ converts 5,6-diols to dichloro derivatives, which are reduced to dideoxy products .

Q. How can researchers resolve contradictions in reported reaction yields for key intermediates?

- Case Study : The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose varies in yield (46% in vs. 50–60% in other studies).

- Resolution : Optimize acetone drying (use molecular sieves) and reaction time (extend beyond 24 hours). Purification via recrystallization (hexane/ethyl acetate) improves yield .

Q. What are the challenges in synthesizing 5,6-dideoxy derivatives, and how can they be addressed?

- Challenge : Competing side reactions (e.g., over-mesylation or ring-opening).

- Solutions :

- Use stoichiometric control: 1.1 equivalents of MsCl at 0°C to avoid over-reaction .

- Employ mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to preserve the furanose ring .

Q. How can enzymatic methods be integrated into the synthesis of acylated derivatives?

- Lipase-Catalyzed Esterification : Use Candida antarctica lipase B (CAL-B) in organic solvents (e.g., tert-butanol) to acylate the 6-OH group selectively. For example, 6-O-palmitoyl derivatives are synthesized in >80% yield .

Data Contradiction Analysis

- Issue : Discrepancies in deprotection conditions for isopropylidene groups. Some protocols use 10% H₂SO₄ in MeOH-H₂O , while others prefer HCl in dioxane .

- Recommendation : Monitor reaction progress via TLC (n-hexane/ethyl acetate = 4:1). Acid strength and solvent polarity influence deprotection efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。